REACTION_CXSMILES
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C([O:8][C:9]1[CH:10]=[CH:11][C:12]([O:17][CH2:18][CH3:19])=[C:13]([CH:16]=1)[C:14]#[N:15])C1C=CC=CC=1>CO.[Pd]>[CH2:18]([O:17][C:12]1[CH:11]=[CH:10][C:9]([OH:8])=[CH:16][C:13]=1[C:14]#[N:15])[CH3:19]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture is filtered through kieselguhr
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Type
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CUSTOM
|
Details
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evaporated
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Type
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CUSTOM
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Details
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the crystalline residue is dried under reduced pressure
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |